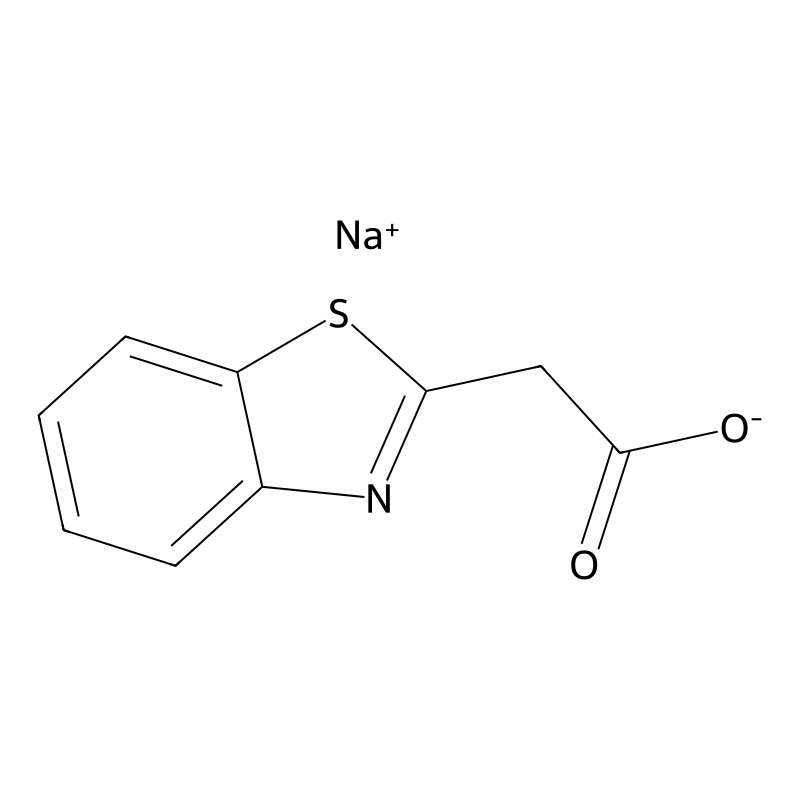Sodium 2-(1,3-benzothiazol-2-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-tubercular Compounds
Scientific Field: Medicinal Chemistry
Summary of Application: Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity. These compounds have shown promising results in inhibiting the growth of M.
Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M.
Green Chemistry
Scientific Field: Green Chemistry
Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity.
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the molecular formula C₉H₆NNaO₂S. It features a benzothiazole moiety attached to an acetate group, making it a member of the benzothiazole family, which are known for their diverse biological activities. The sodium salt form enhances its solubility in water, facilitating its use in various applications, particularly in biological and chemical research.
- Nucleophilic Substitution: The acetate group can be replaced by nucleophiles under suitable conditions.
- Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
- Hydrolysis: In aqueous conditions, it can hydrolyze to release acetic acid and regenerate the corresponding benzothiazole derivative.
These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.
Benzothiazole derivatives, including sodium 2-(1,3-benzothiazol-2-yl)acetate, exhibit a range of biological activities:
- Antimicrobial Properties: Many compounds in this class have shown effectiveness against bacteria and fungi. For instance, related benzothiazoles have been studied for their anti-tubercular activity .
- Anticancer Activity: Some derivatives display cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy .
- Enzyme Inhibition: Benzothiazoles can act as inhibitors for various enzymes, contributing to their pharmacological effects.
The synthesis of sodium 2-(1,3-benzothiazol-2-yl)acetate typically involves:
- Refluxing Benzothiazole with Acetic Anhydride: This step forms the acetylated product.
- Neutralization with Sodium Hydroxide: The resulting compound is then treated with sodium hydroxide to form the sodium salt.
This method allows for high yields and purity of the final product.
Sodium 2-(1,3-benzothiazol-2-yl)acetate has several applications:
- Pharmaceutical Development: Used as an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals: Investigated for potential use as fungicides or herbicides due to its antimicrobial properties.
- Analytical Chemistry: Employed as a reagent in various analytical procedures involving benzothiazole derivatives.
Studies on sodium 2-(1,3-benzothiazol-2-yl)acetate often focus on its interactions with biological targets:
- Protein Binding: Research indicates that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.
- Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform its design for drug delivery systems.
These interaction studies help elucidate the mechanisms behind its biological activities.
Several compounds share structural similarities with sodium 2-(1,3-benzothiazol-2-yl)acetate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzothiazole | Parent compound without acetate group | Basic structure; serves as a scaffold for modifications |
| Ethyl 2-(1,3-benzothiazol-2-yl)acetate | Ethyl group instead of sodium | Enhanced lipophilicity; different solubility profile |
| 2-Aminobenzothiazole | Contains an amino group | Different reactivity and biological properties |
| Benzothiazole-2-thiol | Contains a thiol group | Increased reactivity due to thiol presence |
Uniqueness
Sodium 2-(1,3-benzothiazol-2-yl)acetate is unique due to its combination of a benzothiazole core and an acetate moiety. This structure allows for versatile chemical modifications and enhances its solubility in aqueous environments, making it particularly useful in both medicinal chemistry and agricultural applications. Its specific functional groups contribute to distinct reactivity patterns compared to similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








